molecular formula C6H7NOS B2681443 3-Hydroxy-1-methyl-2(1h)-pyridinethione CAS No. 79246-92-7

3-Hydroxy-1-methyl-2(1h)-pyridinethione

Cat. No.: B2681443
CAS No.: 79246-92-7
M. Wt: 141.19
InChI Key: SQEXIHSVVCJZTQ-UHFFFAOYSA-N
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Description

3-Hydroxy-1-methyl-2(1h)-pyridinethione is a heterocyclic compound with a pyridine ring structure

Scientific Research Applications

3-Hydroxy-1-methyl-2(1h)-pyridinethione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-methyl-2(1h)-pyridinethione typically involves the reaction of 2-chloronicotinic acid with methylamine under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the desired pyridinethione ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-methyl-2(1h)-pyridinethione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thione derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or thione derivatives.

    Substitution: Various substituted pyridinethione derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-methyl-2(1h)-pyridinethione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating biochemical pathways. Additionally, its unique structure allows it to interact with cellular membranes, potentially affecting cell signaling and function.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-1-methyl-2(1h)-pyridinethione: Similar structure but with a hydroxyl group at a different position.

    3-Hydroxy-2-methyl-2(1h)-pyridinethione: Similar structure but with a methyl group at a different position.

    3-Hydroxy-1-ethyl-2(1h)-pyridinethione: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

3-Hydroxy-1-methyl-2(1h)-pyridinethione is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-hydroxy-1-methylpyridine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-7-4-2-3-5(8)6(7)9/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQEXIHSVVCJZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=S)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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